Azido-PEG4-THP
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Overview
Description
Azido-PEG4-THP is a heterobifunctional polyethylene glycol (PEG) linker containing an azide group and a tetrahydropyran (THP) group. This compound is widely used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. It is a valuable tool in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG4-THP can be synthesized through a multi-step process involving the reaction of tetrahydropyran with polyethylene glycol and subsequent azidation. The general synthetic route involves:
Formation of PEG4-THP: Tetrahydropyran is reacted with polyethylene glycol under acidic conditions to form PEG4-THP.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The reaction conditions are optimized for scalability, and the product is typically purified using techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Azido-PEG4-THP primarily undergoes click chemistry reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the azide group of this compound reacting with terminal alkynes in the presence of copper catalysts to form triazoles.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with cyclooctyne derivatives without the need for a copper catalyst.
Common Reagents and Conditions
CuAAc: Requires copper(I) catalysts, such as copper(I) bromide or copper(I) sulfate, and a suitable ligand like tris(benzyltriazolylmethyl)amine (TBTA).
SPAAC: Utilizes cyclooctyne derivatives and can be performed in aqueous or organic solvents.
Major Products
The major products of these reactions are triazole-linked conjugates, which are stable and have diverse applications in bioconjugation and drug development .
Scientific Research Applications
Azido-PEG4-THP has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs and other bioconjugates, facilitating targeted protein degradation.
Biology: Employed in labeling and imaging studies, enabling the tracking of biomolecules in living systems.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
Azido-PEG4-THP exerts its effects through click chemistry reactions. The azide group reacts with alkyne or cyclooctyne derivatives to form stable triazole linkages. This mechanism is highly efficient and specific, making it ideal for bioconjugation and targeted drug delivery .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-acid: Contains an azide group and a terminal carboxylic acid, used in similar click chemistry reactions.
Azido-PEG4-NHS ester: Contains an azide group and an N-hydroxysuccinimide ester, used for amine-reactive conjugation.
Uniqueness
Azido-PEG4-THP is unique due to its tetrahydropyran group, which provides additional stability and solubility in aqueous media. This makes it particularly useful in biological applications where solubility and stability are crucial.
Properties
CAS No. |
145927-74-8 |
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Molecular Formula |
C13H25N3O5 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C13H25N3O5/c14-16-15-4-6-17-7-8-18-9-10-19-11-12-21-13-3-1-2-5-20-13/h13H,1-12H2 |
InChI Key |
OHGLMVYYEIWYEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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